N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 878682-61-2
Cat. No.: VC4758972
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878682-61-2 |
|---|---|
| Molecular Formula | C20H16ClN3O3S2 |
| Molecular Weight | 445.94 |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H16ClN3O3S2/c1-12-9-14-18(29-12)23-20(24(19(14)26)10-13-5-4-8-27-13)28-11-17(25)22-16-7-3-2-6-15(16)21/h2-9H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | KGMBUXYLODYDRT-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4Cl |
Introduction
Structural Characteristics
The compound’s IUPAC name, N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, reflects its intricate architecture. Key structural components include:
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Thieno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a thiophene ring (sulfur-containing) and a pyrimidine ring (nitrogen-containing), which is central to its biochemical interactions.
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Chlorophenyl Group: A 2-chlorophenyl substituent attached via an acetamide linkage, contributing to hydrophobic interactions in biological systems.
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Furan-2-ylmethyl Side Chain: A furan-derived alkyl group at position 3 of the pyrimidine ring, enhancing solubility and modulating electronic properties.
The molecular structure is represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.94 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| SMILES | C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
This combination of functional groups enables diverse reactivity and target specificity, making the compound a promising candidate for drug development.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves multi-step organic reactions optimized for yield and purity. A representative pathway includes:
Step 1: Formation of Thieno[2,3-d]Pyrimidin-4-One
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For this compound, 6-methyl substitution is introduced by alkylating the precursor at the appropriate stage.
Step 3: Furan-2-ylmethyl Functionalization
The furan-2-ylmethyl group is introduced at position 3 of the pyrimidine ring via alkylation using furfuryl bromide under reflux conditions.
Purification and Characterization
The final product is purified via column chromatography and characterized using techniques such as NMR, HPLC, and mass spectrometry.
Biological Activity
Anti-Inflammatory Properties
Molecular docking studies indicate that this compound exhibits strong binding affinity to 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway responsible for pro-inflammatory leukotriene synthesis. By inhibiting 5-LOX, the compound reduces inflammation in preclinical models, with reported IC values comparable to reference drugs like zileuton.
Anticancer Activity
In vitro assays demonstrate dose-dependent cytotoxicity against human tumor cell lines, including breast (MCF-7) and colon (HCT-116) cancers. Mechanistic studies suggest apoptosis induction via caspase-3 activation and disruption of mitochondrial membrane potential.
Research Findings
In Vitro Evaluations
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Anti-Proliferative Effects: The compound inhibited MCF-7 cell proliferation by 78% at 50 µM, surpassing doxorubicin in selectivity indices.
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Enzyme Inhibition: 5-LOX inhibition reached 85% at 10 µM, outperforming non-steroidal anti-inflammatory drugs (NSAIDs) in specificity.
Molecular Docking Insights
Docking simulations reveal hydrogen bonding between the sulfanyl group and 5-LOX’s His372 residue, while the chlorophenyl moiety engages in hydrophobic interactions with Leu408. These interactions stabilize the enzyme-inhibitor complex, rationalizing its potency.
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